2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C11H15FN2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by a 2-fluorophenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-fluorobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2-Fluorobenzylamine+N,N-Dimethylacetamide→2-[(2-Fluorophenyl)methyl]amino-N,N-dimethylacetamide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(2-Bromophenyl)methyl]amino}-N,N-dimethylacetamide
Uniqueness
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
The compound 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide (commonly referred to as 2-FDMA) is a member of the dimethylacetamide family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of 2-FDMA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-FDMA is characterized by the following chemical structure:
- Chemical Formula : C11H14F N2O
- Molecular Weight : 210.24 g/mol
The presence of a fluorophenyl group contributes to its unique reactivity and biological profile, making it a subject of interest in drug development.
Antimicrobial Properties
Research has indicated that compounds containing dimethylacetamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-FDMA possess potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-FDMA | Staphylococcus aureus | 1.8 μg/mL |
2-FDMA | Escherichia coli | 12.5 μg/mL |
These findings suggest that 2-FDMA could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The dimethylacetamide derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that 2-FDMA can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study showed that treatment with 2-FDMA resulted in a significant reduction in cell viability in breast and prostate cancer cell lines.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- Results :
- MCF-7: IC50 = 15 μM
- PC-3: IC50 = 20 μM
These results indicate that 2-FDMA has the potential to be developed into an effective anticancer therapeutic agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of dimethylacetamide derivatives, including 2-FDMA. It has been suggested that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
The neuroprotective action is hypothesized to involve:
- Inhibition of oxidative stress markers
- Modulation of inflammatory cytokines
- Enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor)
Toxicological Profile
Understanding the safety profile of 2-FDMA is crucial for its therapeutic application. Toxicological studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations can lead to adverse effects such as hepatotoxicity and reproductive toxicity.
Summary of Toxicological Findings
Study Type | Findings |
---|---|
Acute Toxicity | No significant acute toxicity observed at low doses |
Chronic Exposure | Liver degeneration noted at high concentrations |
Reproductive Toxicity | Developmental toxicity observed in animal studies |
These findings underscore the importance of careful dosage management in therapeutic applications.
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
NVEHOGCVTBRUNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1F |
Origin of Product |
United States |
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